![molecular formula C11H23NO2 B13271613 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol](/img/structure/B13271613.png)
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a tetramethyloxolan ring attached to an amino group, which is further connected to a propanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2,5,5-tetramethyloxolan-3-amine with propylene oxide under controlled conditions.
Reaction Conditions: The reaction typically requires a catalyst such as a strong base (e.g., sodium hydroxide) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, along with rigorous purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol undergoes various chemical reactions:
Scientific Research Applications
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol can be compared with other similar compounds:
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(13)7-12-9-6-10(2,3)14-11(9,4)5/h8-9,12-13H,6-7H2,1-5H3 |
InChI Key |
SPHHHOSBLWQODI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC(OC1(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13271535.png)

![tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B13271554.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid](/img/structure/B13271564.png)
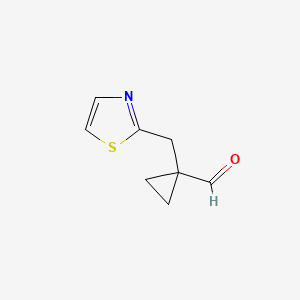
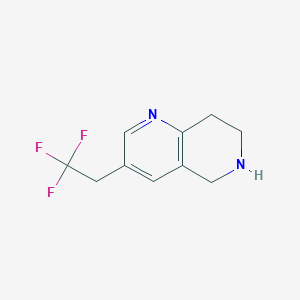
![2-[2-(Cycloheptylamino)ethoxy]ethan-1-ol](/img/structure/B13271576.png)
![(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13271577.png)
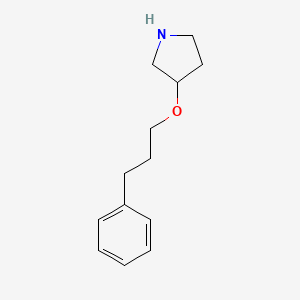

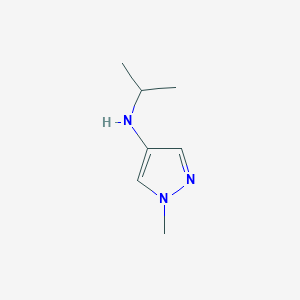
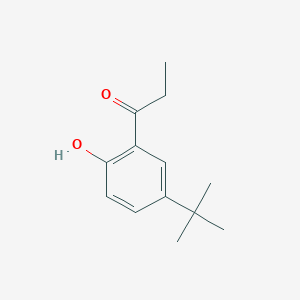
amine](/img/structure/B13271602.png)
![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)
